5-propoxy-1H-indole
Übersicht
Beschreibung
5-Propoxy-1H-indole is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in medicinal chemistry
Wissenschaftliche Forschungsanwendungen
5-Propoxy-1H-indole has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s potential therapeutic effects are being explored for treating various diseases.
Industry: Indole derivatives are used in the production of dyes, fragrances, and other industrial chemicals.
Safety and Hazards
Wirkmechanismus
Target of Action
5-Propoxy-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with a variety of cellular targets.
Mode of Action
For instance, some indole derivatives have been reported to inhibit viral replication, suggesting an interaction with viral proteins or nucleic acids . Others have been found to exhibit anti-inflammatory and analgesic activities, suggesting an interaction with inflammatory mediators or pain receptors .
Biochemical Pathways
For instance, indole derivatives have been found to inhibit the replication of various viruses, suggesting an effect on viral replication pathways . Similarly, the anti-inflammatory and analgesic activities of some indole derivatives suggest an effect on inflammatory signaling pathways .
Result of Action
For instance, the antiviral activity of some indole derivatives suggests an effect on viral replication, which could result in a decrease in viral load . Similarly, the anti-inflammatory and analgesic activities of some indole derivatives suggest an effect on inflammatory responses, which could result in a decrease in inflammation and pain .
Biochemische Analyse
Biochemical Properties
5-Propoxy-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to interact with enzymes involved in the biosynthesis of alkaloids These interactions often involve binding to the active sites of enzymes, leading to inhibition or activation of enzymatic activity
Cellular Effects
This compound influences various cellular processes. Indole derivatives are known to affect cell signaling pathways, gene expression, and cellular metabolism For example, they can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression These changes can affect cellular functions such as proliferation, differentiation, and apoptosis
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. Indole derivatives can bind to specific receptors or enzymes, leading to changes in their activity . For instance, they can act as enzyme inhibitors or activators, affecting the catalytic activity of enzymes. Additionally, indole derivatives can influence gene expression by interacting with transcription factors or other regulatory proteins. The precise molecular mechanism of this compound remains to be fully characterized.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. Indole derivatives are generally stable under standard laboratory conditions . Their stability can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term exposure to this compound may lead to changes in cellular function, which need to be studied in detail through in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Indole derivatives have been shown to exhibit dose-dependent effects, with higher doses often leading to toxic or adverse effects . For instance, high doses of indole derivatives can cause cellular toxicity, affecting cell viability and function. The specific dosage effects of this compound need to be determined through systematic studies in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. Indole derivatives are metabolized by enzymes such as cytochrome P450 monooxygenases, leading to the formation of hydroxylated or other modified products These metabolic transformations can affect the biological activity and toxicity of the compound
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Indole derivatives can be transported across cell membranes by specific transporters, affecting their localization and accumulation within cells . The distribution of this compound within tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Indole derivatives can be localized to specific cellular compartments or organelles, such as the cytoplasm, nucleus, or mitochondria . This localization can be mediated by targeting signals or post-translational modifications. The specific subcellular localization of this compound needs to be determined through experimental studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst
Industrial Production Methods: Industrial production of indole derivatives often involves catalytic processes to ensure high yield and purity. Palladium-catalyzed reactions, such as the Larock indole synthesis, are frequently used to construct the indole ring system with various substituents . These methods are scalable and can be optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Propoxy-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2,3-diones, while substitution reactions can introduce various functional groups at different positions on the indole ring .
Vergleich Mit ähnlichen Verbindungen
5-Methoxy-1H-indole: Similar in structure but with a methoxy group instead of a propoxy group.
5-Ethoxy-1H-indole: Contains an ethoxy group at the 5-position.
5-Butoxy-1H-indole: Features a butoxy group at the 5-position.
Uniqueness: 5-Propoxy-1H-indole is unique due to the specific properties imparted by the propoxy group. This group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from other indole derivatives .
Eigenschaften
IUPAC Name |
5-propoxy-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-7-13-10-3-4-11-9(8-10)5-6-12-11/h3-6,8,12H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJYYIGOESXISA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.